![molecular formula C16H13N5O2 B2453785 (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1235628-32-6](/img/structure/B2453785.png)
(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological and pharmacological activities . Oxadiazoles are heterocyclic compounds that are also known for their wide range of biological activities.
Applications De Recherche Scientifique
Autoimmune Diseases
The compound can be used in the treatment of autoimmune diseases . These are conditions where the body’s immune system mistakenly attacks its own cells, leading to inflammation and damage. By inhibiting certain kinases, the compound can potentially reduce this harmful immune response.
Inflammatory Diseases
Inflammatory diseases, which involve an overactive immune response leading to inflammation, can also be treated with this compound . This includes conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Bone Diseases
The compound has potential applications in treating bone diseases . These could include conditions like osteoporosis and Paget’s disease, where the normal process of bone remodeling is disrupted.
Metabolic Diseases
Metabolic diseases, such as diabetes and metabolic syndrome, could potentially be treated with this compound . These diseases involve disruptions to the normal metabolic processes in the body, often involving the processing of glucose and lipids.
Neurological and Neurodegenerative Diseases
The compound has potential applications in the treatment of neurological and neurodegenerative diseases . This includes conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Cancer
The compound can potentially be used in cancer treatment . By inhibiting certain kinases, it could disrupt the signaling pathways that cancer cells use to grow and divide.
Cardiovascular Diseases
Cardiovascular diseases, including heart disease and stroke, could potentially be treated with this compound . These diseases involve the heart and blood vessels and are often related to atherosclerosis, a condition where fatty deposits build up in the arteries.
Infectious Diseases
The compound could potentially be used in the treatment of infectious diseases . By inhibiting certain kinases, it could disrupt the life cycle of infectious agents like bacteria and viruses, helping to clear the infection.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-9-3-5-11-4-1-2-6-13(11)21)15-19-14(20-23-15)12-10-17-7-8-18-12/h1-2,4,6-8,10H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVWXNBLWTCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.